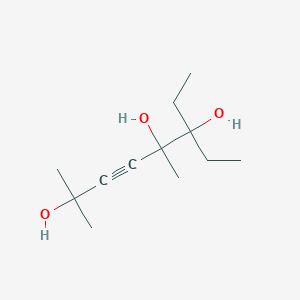
6-Ethyl-2,5-dimethyloct-3-yne-2,5,6-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethyl-2,5-dimethyloct-3-yne-2,5,6-triol is an organic compound characterized by the presence of a carbon-carbon triple bond (alkyne) and multiple hydroxyl groups (alcohols)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-2,5-dimethyloct-3-yne-2,5,6-triol typically involves multiple steps, starting from simpler organic molecules. One common approach is the alkylation of a suitable alkyne precursor, followed by the introduction of hydroxyl groups through oxidation reactions. The reaction conditions often require the use of strong bases, such as sodium amide, and oxidizing agents like potassium permanganate or osmium tetroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
6-Ethyl-2,5-dimethyloct-3-yne-2,5,6-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The alkyne group can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Hydrochloric acid, sulfuric acid.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Alkyl halides.
Applications De Recherche Scientifique
6-Ethyl-2,5-dimethyloct-3-yne-2,5,6-triol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-Ethyl-2,5-dimethyloct-3-yne-2,5,6-triol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The alkyne group can participate in reactions that modify the structure and function of biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Ethyl-3,7-dimethyloct-2,6-dien-1-ol
- 4-Octene, 2,6-dimethyl-
Uniqueness
6-Ethyl-2,5-dimethyloct-3-yne-2,5,6-triol is unique due to the combination of its alkyne and multiple hydroxyl groups, which confer distinct chemical reactivity and potential applications. The presence of both functional groups allows for a wide range of chemical transformations and interactions with biological systems, making it a versatile compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
62858-29-1 |
|---|---|
Formule moléculaire |
C12H22O3 |
Poids moléculaire |
214.30 g/mol |
Nom IUPAC |
6-ethyl-2,5-dimethyloct-3-yne-2,5,6-triol |
InChI |
InChI=1S/C12H22O3/c1-6-12(15,7-2)11(5,14)9-8-10(3,4)13/h13-15H,6-7H2,1-5H3 |
Clé InChI |
MRYPRIYQHWSDJY-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)(C(C)(C#CC(C)(C)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(NE)-N-[3-(2-aminoethylimino)butan-2-ylidene]hydroxylamine](/img/structure/B14506600.png)
![Ethyl 4-[(6-bromo-2-chloropyridin-3-yl)oxy]butanoate](/img/structure/B14506604.png)
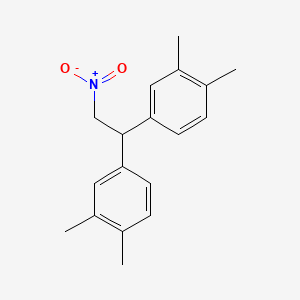
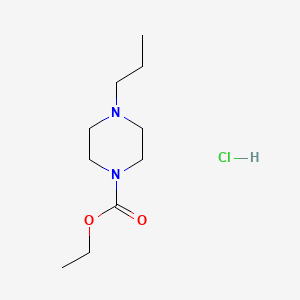

silane](/img/structure/B14506638.png)

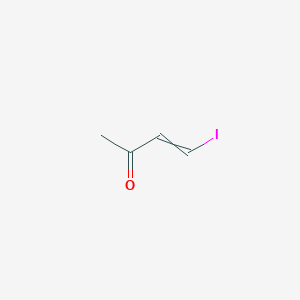



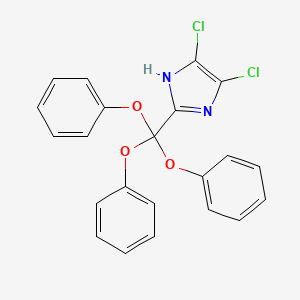
![2-{[1-(1-Benzofuran-2-yl)ethylidene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B14506680.png)

